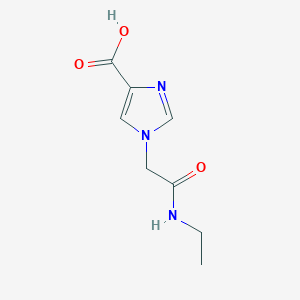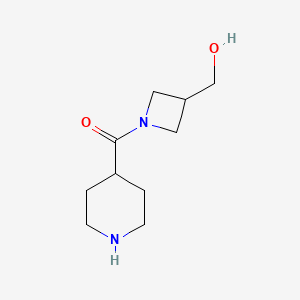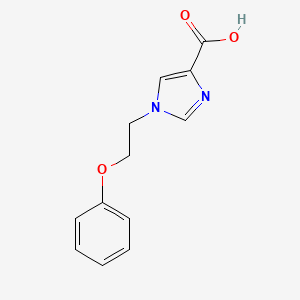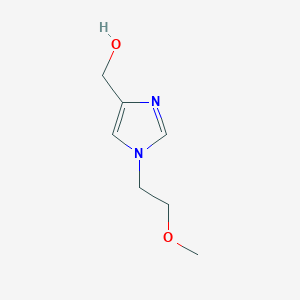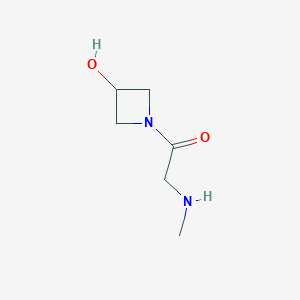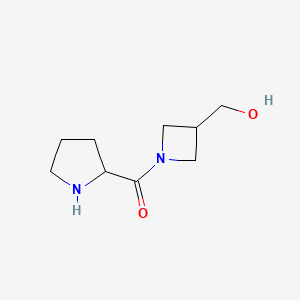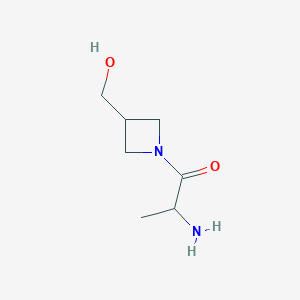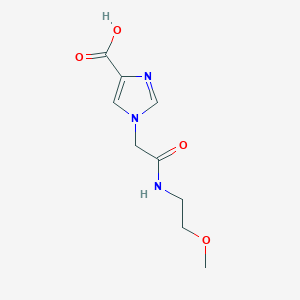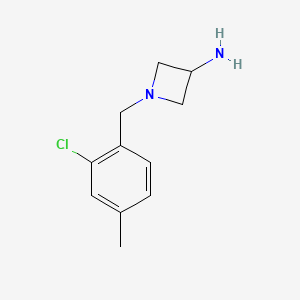
1-(2-Chloro-4-methylbenzyl)azetidin-3-amine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-(2-Chloro-4-methylbenzyl)azetidin-3-amine can be determined using various spectroscopic techniques, including 1H, 13C, 15N, and 19F-NMR spectroscopy, as well as HRMS investigations .
Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using various techniques. For instance, the compound can be synthesized through aza-Michael addition with NH-heterocycles . The reaction tolerates common functionality and proceeds in moderate-to-high yield with secondary amines, and moderate-to-low yield with primary amines .
Applications De Recherche Scientifique
Synthesis and Characterization
Azetidines and their derivatives, including azetidin-2-ones (β-lactams), are synthesized through various chemical reactions, including cyclocondensation, cycloaddition, and reactions with electrophiles and nucleophiles. These methods provide a pathway to synthesize novel compounds with potential biological activities. For example, the synthesis of novel azetidin-2-ones has been explored for their antimicrobial properties, showcasing the versatility of azetidines in medicinal chemistry (Sharma et al., 2013).
Antimicrobial and Anti-inflammatory Activities
Several studies have reported the antimicrobial and anti-inflammatory activities of azetidin-2-ones and their derivatives. Compounds synthesized from azetidines have shown significant antibacterial and antifungal activities against various strains of microorganisms. For instance, azetidinone derivatives synthesized from 3-methyl-1H-pyrazol-5(4H)-one have displayed promising antibacterial activities against bacterial strains (Chopde et al., 2012). Additionally, the anti-inflammatory effects of certain azetidin-2-ones have been evaluated, showing potent results compared to standard drugs like indomethacin (Sharma et al., 2013).
Applications in Material Science
Beyond biomedical applications, azetidines have shown potential in material science. For example, azetidines are involved in the synthesis of polyurethane elastomers, where they act as intermediates in producing supramolecular extenders with precise chain lengths. This highlights their role in developing advanced materials with specific properties (Kuo et al., 2012).
Mécanisme D'action
Target of Action
Azetidines are a class of organic compounds characterized by a four-membered ring containing a nitrogen atom . They are often used in medicinal chemistry due to their ubiquity in natural products and their potential in peptidomimetic and nucleic acid chemistry . The specific targets of “1-(2-Chloro-4-methylbenzyl)azetidin-3-amine” would depend on its specific structure and any functional groups present.
Mode of Action
The mode of action of azetidines can vary widely depending on their specific structure and functional groups. They can interact with their targets through a variety of mechanisms, including nucleophilic substitution and ring-opening reactions .
Biochemical Pathways
Azetidines can participate in a variety of biochemical pathways. For example, they can act as amino acid surrogates and play a role in peptidomimetic and nucleic acid chemistry . They can also participate in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .
Result of Action
The molecular and cellular effects of azetidines can vary widely depending on their specific structure and functional groups. They can have a variety of biological activities, including antibacterial and antimicrobial effects, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
Propriétés
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-8-2-3-9(11(12)4-8)5-14-6-10(13)7-14/h2-4,10H,5-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLKJHOEFRJVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CC(C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



